

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery

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Compound of Interest

Compound Name: *5-Bromo-6-fluoro-1H-benzo[d]imidazole*

Cat. No.: *B1523681*

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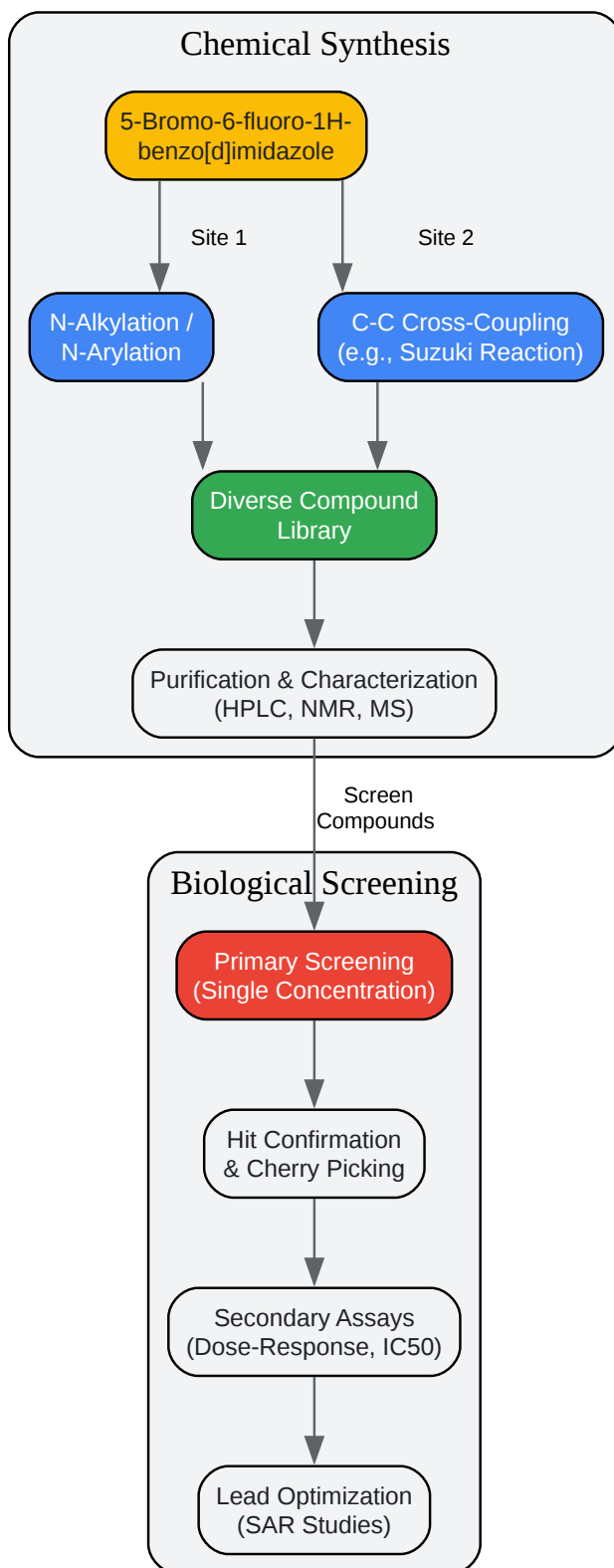
Benzimidazole and its derivatives represent a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their presence in a multitude of pharmacologically active compounds.[1][2][3] This bicyclic heterocyclic system, consisting of fused benzene and imidazole rings, mimics the structure of naturally occurring nucleotides, allowing it to interact with a wide range of biological targets. Consequently, benzimidazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][4][5]

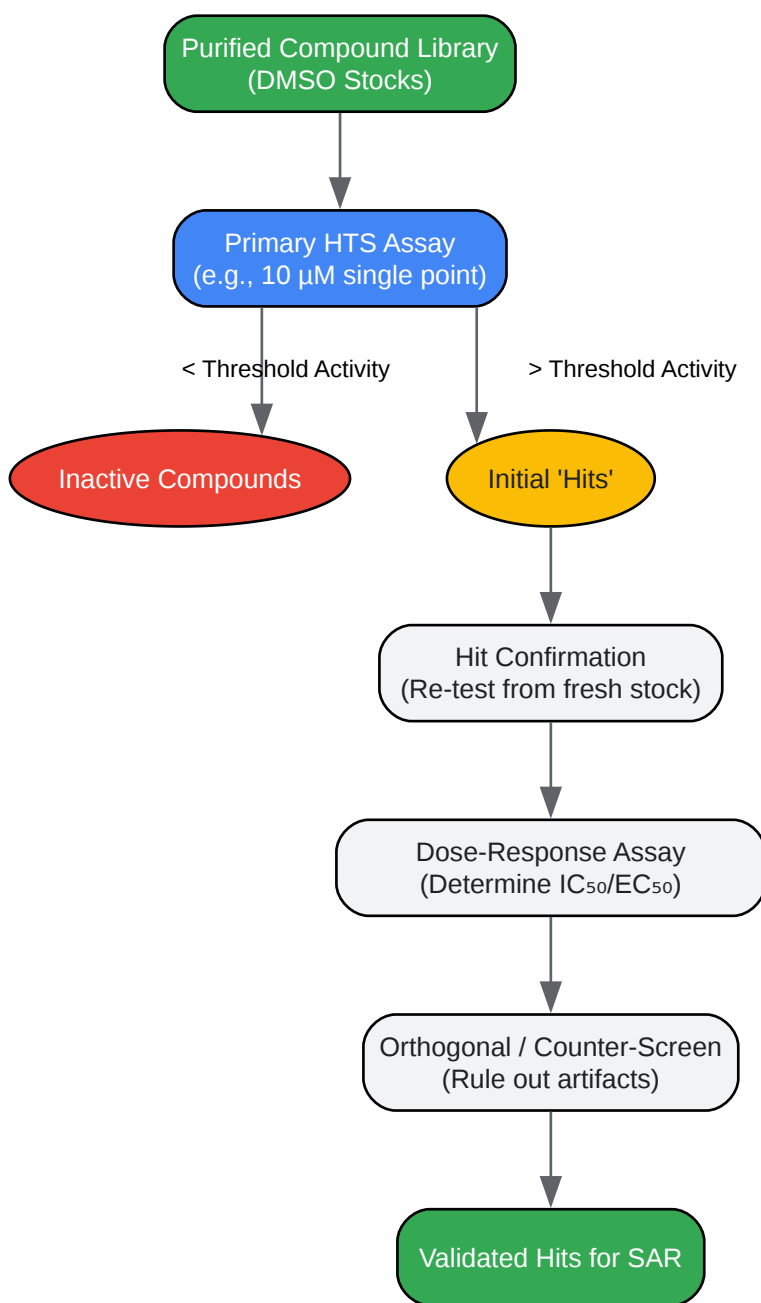
The starting material, **5-Bromo-6-fluoro-1H-benzo[d]imidazole**, is a strategically designed precursor for chemical library synthesis. The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[6] The bromine atom at the 5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[7][8] The inherent reactivity of the imidazole N-H bond provides a second, orthogonal site for modification.

This guide provides a detailed framework for the derivatization of **5-Bromo-6-fluoro-1H-benzo[d]imidazole** at both the nitrogen and carbon centers. It offers field-proven protocols, explains the causality behind experimental choices, and outlines a strategy for the subsequent biological screening of the resulting compound library.

Overall Synthetic and Screening Workflow

The process begins with the strategic derivatization of the core scaffold, followed by purification and characterization, and culminates in a multi-stage biological screening cascade to identify and validate potential drug candidates.





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